Amino-PEG4-CH2CO2H

Descripción general

Descripción

Amino-PEG4-CH2CO2H, also known as Amino-PEG4-Carboxylic Acid, is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid. This compound is characterized by its hydrophilic PEG spacer, which enhances solubility in aqueous media. The amino group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form stable amide bonds .

Métodos De Preparación

The synthesis of Amino-PEG4-CH2CO2H involves a multi-step reaction process. One common synthetic route includes the following steps :

Triethylamine in Tetrahydrofuran: The initial step involves the reaction of triethylamine with tetrahydrofuran.

Sodium Azide in N,N-Dimethylformamide: The intermediate product is then reacted with sodium azide in N,N-dimethylformamide under heating conditions.

Jones Reagent: Finally, the product is treated with Jones reagent to yield this compound.

Análisis De Reacciones Químicas

Amino-PEG4-CH2CO2H undergoes various types of chemical reactions, including substitution and condensation reactions :

Substitution Reactions: The amino group can react with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

Condensation Reactions: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form amide bonds.

Aplicaciones Científicas De Investigación

Amino-PEG4-(CH2)3CO2H is a polyethylene glycol (PEG) derivative that contains an amino group and a terminal carboxylic acid. The hydrophilic PEG spacer enhances its solubility in aqueous media. This compound is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketones and aldehydes). The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to form a stable amide bond.

Key Features:

- Amine Group : Quickly reacts with carboxyls and other groups for efficient linking .

- PEG Chain : Improves solubility, reduces immune responses, and increases stability .

- Biocompatibility : PEGylation minimizes protein adsorption and enhances tissue compatibility .

Scientific Research Applications

Amino-PEG4-(CH2)3CO2H has a wide range of applications in scientific research:

- Chemistry : It is used as a linker in the synthesis of complex molecules and polymers.

- Biology : It is employed in the modification of biomolecules for improved solubility and stability.

- Medicine : It is utilized in drug delivery systems to enhance the bioavailability and efficacy of therapeutic agents.

- Industry : It is applied in the production of functionalized materials and coatings.

Amino-PEG4-(CH2)3CO2H has garnered attention in biochemical and pharmaceutical research due to its unique structure and biological activity. The hydrophilic nature of the PEG spacer enhances the solubility of this compound in biological fluids, making it suitable for various applications in drug delivery and bioconjugation.

This compound is primarily known for its ability to form stable amide bonds through its amino and carboxylic acid functional groups. This property is crucial for:

- Formation of Bioconjugates : The amino group reacts with activated carboxylic acids or NHS esters to facilitate the synthesis of bioconjugates, which are essential in drug delivery systems.

- Modification of Biomolecules : The compound can modify proteins and peptides, impacting their stability and function within cellular environments.

Applications

Amino-PEG (PEG Amine) linkers are widely used in labeling, bioconjugation, chemical modification, and surface applications . The PEG spacer in the middle boosts aqueous solubility, making the linkers more effective in biological environments . AxisPharm’s Amine-PEG products offer defined PEG lengths for precise tuning of the distance between ADC mAbs and payloads . The high-purity PEG-NH2 reagents come in various linker lengths, with custom options available . The PEG chain boosts solubility and biocompatibility, working well in bioconjugation, drug delivery, and surface modification .

Amino-PEG (PEG Amine) fits perfectly for bioconjugation, therapeutics, and surface engineering, providing a simple, reliable way for linking molecules and modifying surfaces .

Drug Delivery

Amino-PEG4-(CH2)3CO2H increases the solubility and circulation of therapeutic agents . Several PEGylated therapeutic proteins are approved drugs, and more are under development . PEGylation minimizes protein adsorption and enhances tissue compatibility .

Bioconjugation

It links proteins, peptides, and molecules through amine-coupling . It is also used in Antibody Drug Conjugates (ADCs) . Amine-PEG linkers feature an amino group on one end of the PEG spacer, which reacts easily with acids, acyl chlorides, NHS esters, or PFP esters . The PEG spacer in the middle boosts aqueous solubility, making the linkers more effective in biological environments .

Surface Modification

Mecanismo De Acción

The mechanism of action of Amino-PEG4-CH2CO2H involves its reactive functional groups:

Amino Group: The amino group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketones and aldehydes) to form stable amide bonds.

Carboxylic Acid Group: The terminal carboxylic acid reacts with primary amine groups in the presence of activators such as EDC or DCC to form amide bonds.

Comparación Con Compuestos Similares

Amino-PEG4-CH2CO2H is unique due to its specific functional groups and PEG spacer :

Similar Compounds: Other similar compounds include Amino-PEG2-Carboxylic Acid, Amino-PEG3-Carboxylic Acid, and Amino-PEG6-Carboxylic Acid.

Uniqueness: The PEG spacer in this compound enhances its solubility in aqueous media, making it particularly useful in applications requiring high solubility and stability.

Actividad Biológica

Amino-PEG4-CH2CO2H is a polyethylene glycol (PEG) derivative characterized by an amino group and a terminal carboxylic acid. This compound has garnered attention in various fields, particularly in bioconjugation and drug delivery systems due to its unique chemical properties and biological activity.

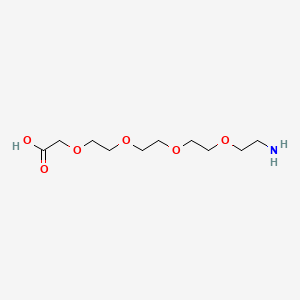

The structure of this compound can be represented as follows:

This compound is known for its solubility in water and biocompatibility, making it suitable for biological applications.

The biological activity of this compound is primarily attributed to its ability to undergo bioconjugation reactions, such as:

- Amide bond formation : The amino group can react with carboxylic acids to form stable amide bonds, which is crucial for attaching drugs or biomolecules.

- Esterification : The terminal carboxylic acid can form esters with alcohols, further expanding its utility in drug formulation.

Applications in Drug Delivery

This compound has been utilized in various drug delivery systems, enhancing the pharmacokinetics and bioavailability of therapeutic agents. Its ability to form conjugates with drugs allows for targeted delivery, reducing off-target effects and improving therapeutic outcomes.

Case Studies

- Targeted Cancer Therapy : In a study published in Bioconjugate Chemistry, this compound was used to conjugate chemotherapeutic agents to antibodies. This approach demonstrated enhanced tumor targeting and reduced systemic toxicity compared to free drugs .

- Vaccine Development : Research indicated that this compound could be employed to enhance the immunogenicity of vaccine candidates by facilitating the conjugation of antigens to carrier proteins, leading to improved immune responses .

- Antibody Drug Conjugates (ADCs) : The compound has been explored as a linker in ADCs, where it aids in the selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues .

Comparative Biological Activity

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Reactivity | High | Variable |

| Biocompatibility | Excellent | Good |

| Solubility | Water-soluble | Water-soluble |

| Applications | Drug delivery, ADCs | Drug delivery, diagnostics |

In Vitro Studies

In vitro studies have shown that this compound enhances cellular uptake of conjugated drugs. For example, studies using murine macrophage cell lines have demonstrated increased drug efficacy when conjugated with this PEG derivative compared to non-conjugated forms .

In Vivo Studies

Animal studies have indicated that formulations containing this compound exhibit prolonged circulation times and improved biodistribution profiles. These findings suggest that this compound could significantly enhance the therapeutic index of various drugs .

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRAKTLKDKKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594283 | |

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195071-49-9 | |

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.